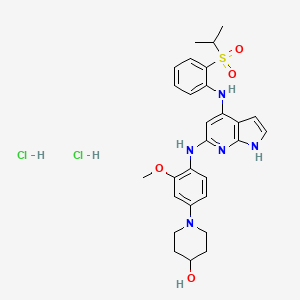

Mps1-IN-1 (dihydrochloride)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mps1-IN-1 (dihydrochloride) is not directly mentioned in the provided papers; however, the papers discuss various inhibitors of the Mps1 kinase, which is a critical enzyme involved in cell cycle regulation. Mps1 is essential for the proper attachment of chromosomes to the mitotic spindle and for maintaining the spindle assembly checkpoint until all chromosomes are properly attached. It is expressed at high levels during mitosis and is abundantly expressed in cancer cells. Disruption of Mps1 function can induce aneuploidy and cell death, making it a potential target for cancer therapeutics .

Synthesis Analysis

The synthesis of Mps1 inhibitors is not detailed in the provided papers. However, one paper describes the design and optimization of diaminopyridine-based Mps1 inhibitors, which were derived from JNK inhibitors with an aminopyridine scaffold. Through modifications, a potent inhibitor with an IC50 of 37 nM was identified. The synthesis process involved optimizing the compound to improve cellular activity and pharmacokinetic profiles, resulting in a compound with good in vivo efficacy in a mouse xenograft model .

Molecular Structure Analysis

The molecular structure of Mps1 inhibitors is crucial for their function. One study revealed that the Cys604 carbonyl group of the hinge region in Mps1 flips to form a hydrogen bond with the aniline NH group in the inhibitor. This unusual flipped-peptide conformation contributes to the high selectivity of the inhibitor over other kinases . Another study determined the x-ray structure of the catalytic domain of Mps1 in complex with an ATP-competitive inhibitor, SP600125, which sits in the ATP-binding site and is stabilized by hydrophobic interactions. The study also identified a secondary pocket that could be exploited for the rational design of specific Mps1 inhibitors .

Chemical Reactions Analysis

The chemical reactions involved in the inhibition of Mps1 by small molecules are not explicitly described in the provided papers. However, the interaction of inhibitors with the ATP-binding site of Mps1, which is a common mechanism of kinase inhibition, is mentioned. The inhibitors compete with ATP for binding to the kinase, thereby preventing the phosphorylation of target proteins that are necessary for mitosis and cell cycle progression .

Physical and Chemical Properties Analysis

The physical and chemical properties of Mps1 inhibitors are not detailed in the provided papers. However, the papers suggest that the inhibitors have suitable pharmacokinetic profiles and are potent enough to inhibit tumor growth in xenograft models, indicating their potential utility as cancer therapeutics. The inhibitors' selectivity and ability to induce cell cycle arrest, mitotic catastrophe, and apoptosis in cancer cells are also highlighted .

Relevant Case Studies

The papers provide case studies in the form of xenograft models where Mps1 inhibitors have been tested. One inhibitor, MPI-0479605, was shown to inhibit tumor growth in these models, suggesting that drugs targeting Mps1 may have utility as novel cancer therapeutics. The inhibitor induced aberrant mitosis, resulting in aneuploidy and formation of micronuclei, followed by growth arrest and inhibition of DNA synthesis in both wild-type and p53 mutant cell lines . Another inhibitor with improved cellular activity demonstrated good in vivo efficacy in the mouse A549 xenograft model, further supporting the potential of Mps1 inhibitors in cancer therapy .

作用機序

Target of Action

Mps1-IN-1 (dihydrochloride) is a potent ATP-competitive inhibitor of Mps1 kinase . The primary target of Mps1-IN-1 (dihydrochloride) is the Mps1 mitotic kinase . This kinase plays a crucial role in the spindle assembly checkpoint (SAC) function, which ensures proper segregation of chromosomes during mitosis .

Mode of Action

Mps1-IN-1 (dihydrochloride) interacts with its target, the Mps1 kinase, by competing with ATP . This interaction effectively inhibits the activity of Mps1 mitotic kinase and disrupts the spindle assembly checkpoint (SAC) function .

Biochemical Pathways

The inhibition of Mps1 kinase by Mps1-IN-1 (dihydrochloride) disrupts the spindle assembly checkpoint (SAC) function . This disruption leads to the premature initiation of mitosis before the chromosomes are properly aligned along the cellular spindles, resulting in gross chromosomal segregation defects .

Pharmacokinetics

It is known that the compound is soluble in water and dmso , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties and thus its bioavailability.

Result of Action

The action of Mps1-IN-1 (dihydrochloride) leads to an increase in the frequency of multipolar mitosis in cells . By disrupting the spindle assembly checkpoint (SAC) function, it decreases the viability of both cancerous and ‘normal’ cells .

将来の方向性

特性

IUPAC Name |

1-[3-methoxy-4-[[4-(2-propan-2-ylsulfonylanilino)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]phenyl]piperidin-4-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N5O4S.2ClH/c1-18(2)38(35,36)26-7-5-4-6-23(26)30-24-17-27(32-28-21(24)10-13-29-28)31-22-9-8-19(16-25(22)37-3)33-14-11-20(34)12-15-33;;/h4-10,13,16-18,20,34H,11-12,14-15H2,1-3H3,(H3,29,30,31,32);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJLUXGXTPNYTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=CC(=NC3=C2C=CN3)NC4=C(C=C(C=C4)N5CCC(CC5)O)OC.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35Cl2N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2508124.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2508130.png)

![3-(2-Ethoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2508136.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B2508137.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-(3,5-difluorophenyl)methanesulfonamide](/img/structure/B2508138.png)

![2-Chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-yl)propanamide](/img/structure/B2508142.png)

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2508146.png)